molecular formula C15H20ClNO4 B8052158 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

Cat. No.: B8052158
M. Wt: 313.77 g/mol
InChI Key: ZDVSSXVVRYYLKC-UHFFFAOYSA-N
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Description

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, a phenyl side chain, and a reactive chloromethyl ester moiety. The Boc group serves as a widely used temporary protecting group for amines in peptide synthesis, offering stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions . The chloromethyl ester enhances reactivity, making the compound suitable for further functionalization, such as nucleophilic substitution reactions. Its phenyl substituent contributes to hydrophobicity and aromatic interactions, which may influence solubility and binding properties in biological or synthetic contexts.

Properties

IUPAC Name

chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVSSXVVRYYLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate typically involves the reaction of chloromethyl chloroformate with tert-butyl carbamate and phenylalanine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

    Formation of the intermediate: Chloromethyl chloroformate reacts with tert-butyl carbamate to form an intermediate compound.

    Coupling with phenylalanine: The intermediate is then reacted with phenylalanine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The chloromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is an organic compound with significant applications in the fields of medicinal chemistry and organic synthesis. This article explores its scientific research applications, synthesizing data from various authoritative sources.

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of bioactive compounds. Its applications include:

Peptide Synthesis

The compound is utilized as a building block in peptide synthesis, particularly for the introduction of tert-butoxycarbonyl (Boc) protecting groups. This is crucial for the selective protection of amino acids during peptide chain elongation, allowing for the synthesis of complex peptides with specific functionalities.

Drug Development

Research indicates that derivatives of this compound exhibit potential pharmacological activities. For instance, modifications can lead to compounds with enhanced bioactivity against specific targets such as enzymes or receptors involved in disease pathways.

Synthesis of Amino Acid Derivatives

This compound can be converted into various amino acid derivatives, which are essential for drug design and development. These derivatives can be tailored to improve solubility, stability, and biological activity.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents. The derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells .

Case Study 2: Development of Antiviral Compounds

Another research project focused on modifying this compound to create antiviral agents targeting viral polymerases. The synthesized compounds showed promising results in inhibiting viral replication in vitro, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with four analogous molecules, emphasizing structural variations, reactivity, and synthetic utility.

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate (CAS 61546-80-3)

  • Introduces a hydroxyl group at the β-position of the 4-chlorophenyl side chain, increasing polarity and hydrogen-bonding capacity.
  • Functional Implications :
    • The ethyl ester is less reactive toward nucleophilic substitution compared to the chloromethyl group, limiting its utility in coupling reactions.
    • The hydroxyl group may enhance solubility in polar solvents but could complicate synthetic workflows by requiring protection in acidic or oxidative environments .

tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (Compound 3p)

  • Structural Differences :
    • Features a benzyloxycarbonyl (Z) group instead of Boc for amine protection.
    • Incorporates a complex heterocyclic side chain (3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl) and dual tert-butyl groups.
  • Functional Implications: The Z group requires hydrogenolytic cleavage, contrasting with Boc’s acid-labile deprotection. Low synthetic yield (14%) highlights challenges in scalability compared to simpler derivatives .

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanamido)-3-(1H-indol-3-yl)propanoate

  • Structural Differences :
    • Utilizes a methyl ester and indole-containing side chain.
    • Combines Boc and Z protecting groups.
  • Functional Implications: The methyl ester offers intermediate reactivity between ethyl and chloromethyl esters. High yield (80.2%) suggests superior synthetic efficiency compared to Compound 3p .

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate (CAS 2137062-37-2)

  • Structural Differences :
    • Substitutes the phenyl group with a naphthalen-2-yl moiety.
  • Functional Implications :
    • Increased aromatic bulk enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
    • Discontinued commercial availability limits practical applications despite structural similarity to the target compound .

Biological Activity

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₉ClN₁O₄
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 4530-18-1
  • IUPAC Name : this compound

Mechanisms of Biological Activity

Chloromethyl derivatives, such as this compound, typically exhibit biological activity through various mechanisms:

  • Enzyme Inhibition : Compounds with chloromethyl groups can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways where specific enzymes are critical for cellular function.
  • Receptor Modulation : The presence of the tert-butoxycarbonyl (Boc) group may influence the binding affinity of the compound to specific receptors, thus modulating physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Biological Activity Data

The following table summarizes various biological activities reported for similar compounds within the same chemical class:

Compound NameActivity TypeTarget Organism/PathwayReference
Compound AAntibacterialStaphylococcus aureus
Compound BAntifungalCandida albicans
Compound CEnzyme inhibitorProtein Kinase B (AKT)
Compound DCytotoxicHuman cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of chloromethyl derivatives against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential therapeutic applications .
  • Cytotoxicity in Cancer Cells : Research involving human cancer cell lines demonstrated that chloromethyl derivatives induce apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential, indicating a pathway for potential cancer treatment .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that chloromethyl derivatives could effectively inhibit certain kinases involved in cellular signaling pathways, particularly those related to cancer progression. This highlights their potential as therapeutic agents targeting specific cancer-related pathways .

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